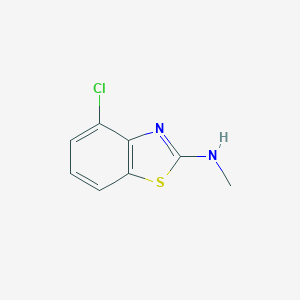

4-氯-N-甲基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

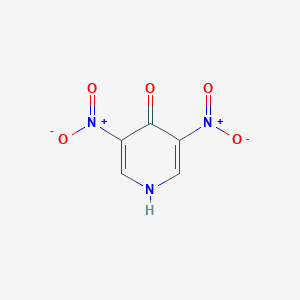

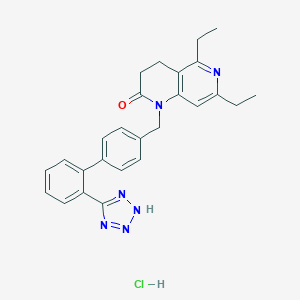

The compound 4-chloro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 4-chloro-N-methyl-1,3-benzothiazol-2-amine, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents. For instance, the synthesis of Benzothiazol-2-yl-(4-chloro-benzylidene)-amine is achieved by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde . This method could potentially be adapted to synthesize 4-chloro-N-methyl-1,3-benzothiazol-2-amine by using appropriate methylating agents to introduce the N-methyl group.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a slight dihedral angle between them . This information suggests that 4-chloro-N-methyl-1,3-benzothiazol-2-amine may also exhibit a planar structure around the benzothiazole moiety, which could influence its binding interactions with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. The paper on the synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate describes reactions with ammonia, primary and secondary amines, hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of substituted benzothiazoles . These reactions highlight the reactivity of the benzothiazole ring and suggest that 4-chloro-N-methyl-1,3-benzothiazol-2-amine could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from spectroscopic and computational studies. For instance, the DFT, molecular docking, and experimental FT-IR, FT-Raman, and NMR studies on a related compound provide insights into its molecular stability, charge distribution, and electronic properties . These studies indicate that the compound has a significant dipole moment and polarizability, which are important factors in determining intermolecular interactions. By analogy, 4-chloro-N-methyl-1,3-benzothiazol-2-amine is likely to have similar properties that could be explored for pharmaceutical and medicinal applications.

科学研究应用

合成和结构性质

4-氯-N-甲基-1,3-苯并噻唑-2-胺是合成新型有机化合物中的关键化合物。例如,Issac和Tierney(1996)探讨了新型取代2-三氯甲基-3-苯基-1,3-噻唑啉-4-酮的合成、光谱和结构性质,突显了相关化合物在有机合成中的多功能性(Issac & Tierney, 1996)。

苯并噻唑衍生物的化学和性质

苯并噻唑的化学,包括4-氯-N-甲基-1,3-苯并噻唑-2-胺衍生物,已被广泛审查其多样的应用。Boča,Jameson和Linert(2011)全面审查了苯并噻唑化合物的化学和性质,总结了它们在各个领域的制备、性质和应用(Boča,Jameson和Linert,2011)。

现代合成和应用

在苯并噻唑衍生物的合成和转化方面取得了最新进展,展示了它们在药物开发中的生物活性和潜力。Zhilitskaya,Shainyan和О. Yarosh(2021)审查了2-氨基和2-巯基取代苯并噻唑的化学现代趋势,涵盖了2015年以来的文献。这篇综述突出了具有生物活性和工业需求的化合物,展示了这些衍生物如何作为新药物和材料开发的反应性构建块(Zhilitskaya, Shainyan, & О. Yarosh, 2021)。

药物化学和药物发现

苯并噻唑骨架,包括4-氯-N-甲基-1,3-苯并噻唑-2-胺衍生物,在药物化学中发挥着关键作用。Bhat和Belagali(2020)审查了苯并噻唑衍生物在药物化学中的结构活性关系和重要性,强调了它们多样的生物活性以及作为药物发现中关键部分的重要性(Bhat & Belagali, 2020)。

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

未来方向

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAWLEYCNOWRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)

![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)